2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide
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Overview
Description
2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide is a complex organic compound characterized by its unique chemical structure. This compound contains multiple functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and a thieno[3,4-d]imidazole moiety. These features make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,4-d]imidazole core, followed by the introduction of the chloro and trifluoromethyl substituents. The final step involves the attachment of the N,N-dimethylacetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Mefloquine: Another trifluoromethylated compound used as an antimalarial drug.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Uniqueness
What sets 2-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl}sulfanyl)-N,N-dimethylacetamide apart is its unique combination of functional groups and its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C16H17ClF3N3O3S2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-[[3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H17ClF3N3O3S2/c1-22(2)14(24)6-27-15-21-11-7-28(25,26)8-13(11)23(15)12-5-9(16(18,19)20)3-4-10(12)17/h3-5,11,13H,6-8H2,1-2H3 |
InChI Key |
PSDTWRUCQBUBKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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